Enprostil

Descripción general

Descripción

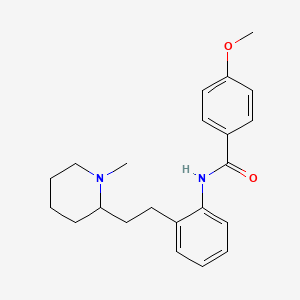

Enprostil is a synthetic prostaglandin analog designed to resemble dinoprostone. It is a highly potent inhibitor of gastric hydrochloric acid secretion and is primarily used in the treatment of peptic ulcer disease. This compound selectively binds to and activates the EP3 receptor, which distinguishes it from prostaglandin E2 that activates all four cellular receptors (EP1, EP2, EP3, and EP4) .

Aplicaciones Científicas De Investigación

Enprostil has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study prostaglandin analogs and their synthesis.

Biology: Investigated for its role in modulating inflammatory responses and cytokine production.

Medicine: Primarily used in the treatment of peptic ulcer disease due to its potent inhibition of gastric hydrochloric acid secretion. It has also been studied for its potential use in treating other gastrointestinal disorders.

Industry: Utilized in the development of new pharmaceuticals targeting prostaglandin receptors.

Mecanismo De Acción

Target of Action

Enprostil is a synthetic prostaglandin designed to resemble dinoprostone . It primarily targets the EP3 receptor , a subtype of the prostaglandin E2 (PGE2) receptors . These receptors play a crucial role in various physiological processes, including inflammation modulation and gastrointestinal tract protection .

Mode of Action

Unlike PGE2, which binds to and activates all four cellular receptors (EP1, EP2, EP3, and EP4), this compound is a more selective receptor agonist. It binds to and activates primarily the EP3 receptor . This selective activation is expected to result in a narrower range of actions, potentially avoiding some of the unwanted side-effects and toxicities of PGE2 .

Biochemical Pathways

This compound’s action revolves around its ability to mimic the effects of natural prostaglandins, particularly PGE2, on the gastric mucosa . Prostaglandins are lipid compounds that perform a variety of physiological functions, including the modulation of inflammation and protection of the gastrointestinal tract .

Pharmacokinetics

It’s known that this compound can suppress gastric acid secretion by up to 80% for almost 12 hours after single doses . This suggests that this compound has a significant bioavailability and a lasting effect on its target sites.

Result of Action

This compound has been found to be a highly potent inhibitor of gastric HCl secretion . This results in a decrease in the secretion of pepsin, another ‘aggressive’ factor in peptic ulcer disease . Moreover, this compound inhibits basal and postprandial gastrin release . Some evidence suggests that bicarbonate secretion is enhanced by this compound , which could contribute to the mucosal protective effects of this compound.

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the drug’s antisecretory properties can protect the gastric mucosa against aspirin-induced injury . The occurrence of side effects such as diarrhea, which happens in about 10% of patients, can affect the drug’s efficacy . It’s also prudent to avoid the use of this compound in pregnant women until the drug’s abortifacient properties, if any, are clearly defined .

Análisis Bioquímico

Biochemical Properties

Enprostil, unlike prostaglandin E2 which binds to and activates all four cellular receptors (EP1, EP2, EP3, and EP4 receptors), is a more selective receptor agonist as it binds to and activates primarily the EP3 receptor . This selective binding allows this compound to have a narrower range of actions, potentially avoiding some of the unwanted side-effects and toxicities of prostaglandin E2 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is a highly potent inhibitor of gastric HCl secretion . This inhibition of gastric acid secretion is observed up to 80% for almost 12 hours after single doses of this compound .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its selective binding and activation of the EP3 receptor . This selective receptor activation is what allows this compound to exert its effects at the molecular level, including its potent inhibition of gastric HCl secretion .

Temporal Effects in Laboratory Settings

In pharmacological studies involving healthy volunteers and patients with inactive ulcer disease, it was observed that gastric acid secretion was suppressed by up to 80% for almost 12 hours after single doses of this compound .

Dosage Effects in Animal Models

In animal studies, high doses of this compound (60 and 250 µg/kg) increased mucus production as measured by the anthrone test . Furthermore, ethanol-induced damage to the microvasculature in rats was prevented by the ingestion of this compound 1 µg/kg .

Metabolic Pathways

As an analog of prostaglandin E2, it is likely that this compound interacts with similar enzymes and cofactors as prostaglandin E2 .

Transport and Distribution

Given its molecular structure and its analog nature to prostaglandin E2, it is likely that similar transporters or binding proteins are involved .

Subcellular Localization

Given its role in inhibiting gastric HCl secretion and its selective activation of the EP3 receptor, it is likely that this compound localizes to areas of the cell where these receptors are present .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Enprostil is synthesized through a series of chemical reactions starting from readily available precursors. The synthetic route involves the formation of a cyclopentane ring, followed by the introduction of hydroxyl and phenoxy groups. Key steps include:

- Formation of the cyclopentane ring through a Diels-Alder reaction.

- Introduction of hydroxyl groups via selective oxidation.

- Addition of the phenoxy group through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes:

- Use of high-yielding catalysts to enhance reaction efficiency.

- Implementation of continuous flow reactors to maintain consistent reaction conditions.

- Purification of the final product through crystallization and chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions: Enprostil undergoes various chemical reactions, including:

Oxidation: Introduction of hydroxyl groups through selective oxidation.

Reduction: Reduction of intermediate compounds to achieve the desired stereochemistry.

Substitution: Nucleophilic substitution to introduce the phenoxy group.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Use of nucleophiles such as phenol in the presence of a base like sodium hydroxide.

Major Products Formed:

- The major product formed from these reactions is this compound itself, with intermediate compounds being transformed through each step of the synthetic route.

Comparación Con Compuestos Similares

Prostaglandin E2 (Dinoprostone): Activates all four prostaglandin receptors (EP1, EP2, EP3, and EP4).

Misoprostol: Another prostaglandin analog used to prevent gastric ulcers, but it activates multiple prostaglandin receptors.

Sulprostone: Selectively activates the EP3 receptor but has different pharmacokinetic properties.

Uniqueness of Enprostil: this compound’s uniqueness lies in its selective activation of the EP3 receptor, which allows it to inhibit gastric hydrochloric acid secretion effectively while minimizing side effects associated with the activation of other prostaglandin receptors. This selective action makes this compound a valuable therapeutic agent for treating peptic ulcer disease with a favorable safety profile .

Propiedades

Número CAS |

73121-56-9 |

|---|---|

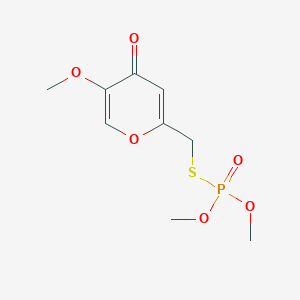

Fórmula molecular |

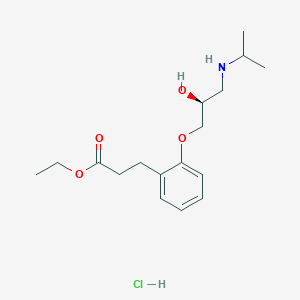

C23H28O6 |

Peso molecular |

400.5 g/mol |

InChI |

InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+/t2?,17-,19-,20-,22-/m0/s1 |

Clave InChI |

PTOJVMZPWPAXER-FPXSIRDUSA-N |

SMILES |

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |

SMILES isomérico |

COC(=O)CCC=C=CC[C@H]1[C@@H]([C@H](CC1=O)O)/C=C/[C@@H](COC2=CC=CC=C2)O |

SMILES canónico |

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |

Apariencia |

Solid powder |

| 105368-47-6 | |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Enprostil Enprostil, (1alpha(R*),2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1alpha(R*),2beta(1E,3S*),3alpha)-(+-)-Isomer Enprostil, (1alpha,2alpha(1E,3S*),3beta)-(+-)-Isomer Enprostil, (1alpha,2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1R-(1(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha,2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Gardrin RS 84135 RS-84135 RS84135 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-chlorobenzoyl)amino]benzoic Acid](/img/structure/B1671281.png)